An In-depth Technical Guide to 3-[(2-Bromopropanoyl)amino]benzamide: Structure, Properties, and Biological Activity
An In-depth Technical Guide to 3-[(2-Bromopropanoyl)amino]benzamide: Structure, Properties, and Biological Activity
Abstract
This technical guide provides a comprehensive overview of 3-[(2-Bromopropanoyl)amino]benzamide, a molecule of significant interest in the field of cell cycle research and oncology. This document details its chemical structure, physicochemical properties, a robust synthesis protocol, and an in-depth analysis of its biological activity as an S-phase cell cycle arrest agent. Drawing upon established principles of medicinal chemistry and cell biology, this guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the experimental and theoretical aspects of this compound.
Introduction: Unveiling a Potential Anti-neoplastic Agent
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Within this class of compounds, 3-[(2-Bromopropanoyl)amino]benzamide has emerged as a noteworthy molecule due to its reported potent cytotoxic activities against various cancer cell lines.[3] The key structural feature of this compound is the presence of a reactive 2-bromopropanoyl group attached to a 3-aminobenzamide core. This electrophilic moiety is poised to interact with biological nucleophiles, a characteristic often exploited in the design of targeted covalent inhibitors.
The seminal work by Hu et al. identified a series of 3-(2'-bromopropionylamino)-benzamides as novel agents that induce S-phase arrest in leukemia cells, highlighting the potential of this chemical class in cancer therapy.[4] This guide will delve into the specifics of the parent compound, 3-[(2-Bromopropanoyl)amino]benzamide, to provide a detailed understanding of its chemical nature and biological implications.
Chemical Identity and Physicochemical Properties
Chemical Structure:
Caption: Chemical structure of 3-[(2-Bromopropanoyl)amino]benzamide.
Table 1: Core Chemical Data and Predicted Physicochemical Properties
| Property | Value (Predicted/Calculated) | Source/Method |
| IUPAC Name | 3-[(2-bromopropanoyl)amino]benzamide | - |
| Molecular Formula | C10H11BrN2O2 | - |
| Molecular Weight | 271.11 g/mol | - |
| CAS Number | 941386-22-3 | - |
| Melting Point | 150-160 °C (estimated) | Based on related benzamide derivatives. |
| Solubility | Soluble in DMSO, DMF, and alcohols. Poorly soluble in water. | Based on the properties of 3-aminobenzamide and the introduction of a lipophilic bromo-acyl group.[5] |
| LogP | ~1.5 - 2.5 (estimated) | Increased lipophilicity compared to 3-aminobenzamide due to the bromopropanoyl group. |
| Appearance | Off-white to light brown solid (predicted) | Typical appearance of similar organic compounds. |
Synthesis and Experimental Protocols
The synthesis of 3-[(2-Bromopropanoyl)amino]benzamide is achieved through a standard N-acylation reaction. The following protocol is a representative procedure based on established methods for the synthesis of N-acylated amines and amides.[6][7][8]
3.1. Synthesis Workflow
Caption: General workflow for the synthesis of 3-[(2-Bromopropanoyl)amino]benzamide.
3.2. Detailed Experimental Protocol
Materials:
-
3-Aminobenzamide
-
2-Bromopropanoyl bromide
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminobenzamide (1.0 equivalent) in anhydrous dichloromethane. To this solution, add triethylamine (1.1-1.2 equivalents). Stir the mixture at room temperature for 10-15 minutes.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 2-bromopropanoyl bromide (1.05 equivalents) dropwise to the stirred solution. A precipitate of triethylammonium bromide may form.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-aminobenzamide) is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation: Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 3-[(2-Bromopropanoyl)amino]benzamide.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Spectroscopic Characterization (Predicted)
While the experimental spectra for 3-[(2-Bromopropanoyl)amino]benzamide are not publicly available, we can predict the key spectroscopic features based on the analysis of its structural components and data from related compounds.[9][10][11][12][13]
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5-9.0 | br s | 1H | -NH- (amide) | Broad singlet due to quadrupole broadening and potential hydrogen bonding. |
| ~7.8-8.2 | m | 1H | Ar-H | Aromatic proton ortho to the amide group. |
| ~7.2-7.6 | m | 3H | Ar-H | Remaining aromatic protons. |
| ~5.8-6.2 | br s | 2H | -CONH₂ | Two protons of the primary amide, often appearing as a broad singlet. |
| ~4.5-4.8 | q | 1H | -CH(Br)- | Methine proton adjacent to the bromine atom, split by the methyl group. |
| ~1.8-2.0 | d | 3H | -CH₃ | Methyl protons, split by the adjacent methine proton. |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168-172 | C=O (primary amide) | Typical chemical shift for a primary amide carbonyl carbon. |
| ~165-168 | C=O (secondary amide) | Typical chemical shift for a secondary amide carbonyl carbon. |
| ~135-140 | Ar-C (quaternary) | Aromatic carbon attached to the secondary amide nitrogen. |
| ~130-135 | Ar-C (quaternary) | Aromatic carbon attached to the primary amide group. |
| ~115-130 | Ar-CH | Aromatic methine carbons. |
| ~40-45 | -CH(Br)- | Carbon bearing the bromine atom, shifted downfield due to the electronegative substituent. |
| ~20-25 | -CH₃ | Aliphatic methyl carbon. |
Table 4: Predicted IR and Mass Spectrometry Data
| Technique | Key Peaks/Signals (Predicted) | Interpretation |
| IR (KBr, cm⁻¹) | ~3400-3200 (br) | N-H stretching of primary and secondary amides. |
| ~1680-1640 (s) | C=O stretching (Amide I band) of both amide groups. | |
| ~1620-1580 (m) | N-H bending (Amide II band). | |
| ~700-600 (m) | C-Br stretching. | |
| Mass Spec (ESI+) | m/z ~271/273 [M+H]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). |
| m/z ~136 | Fragment corresponding to the 3-aminobenzamide core after cleavage of the acyl group. |
Mechanism of Action: Induction of S-Phase Arrest
The primary reported biological activity of 3-[(2-Bromopropanoyl)amino]benzamide is the induction of S-phase arrest in cancer cells.[4] The S-phase of the cell cycle is when DNA replication occurs, and it is a critical checkpoint for ensuring genomic integrity. Disruption of this phase can lead to cell death, making it an attractive target for anticancer therapies.[14][15][16]
5.1. The S-Phase Checkpoint Signaling Pathway
The S-phase checkpoint is a complex signaling cascade that is activated in response to DNA damage or replication stress. Key players in this pathway include cyclin-dependent kinases (CDKs), their regulatory cyclin partners, and CDK inhibitors.[5][17] The p53 tumor suppressor protein and its downstream target, the CDK inhibitor p21, are also crucial for mediating cell cycle arrest.[18][19][20][21]
5.2. Proposed Mechanism of Action
The presence of the electrophilic 2-bromopropanoyl group in 3-[(2-Bromopropanoyl)amino]benzamide suggests a mechanism involving covalent modification of cellular targets. It is hypothesized that the compound may alkylate nucleophilic residues (such as cysteine or histidine) on proteins that are critical for S-phase progression.
Caption: Proposed signaling pathway for 3-[(2-Bromopropanoyl)amino]benzamide-induced S-phase arrest.
This covalent modification could lead to the inhibition of key enzymes required for DNA synthesis or the disruption of protein-protein interactions that are essential for the progression of the S-phase. This, in turn, would activate the S-phase checkpoint, leading to a halt in the cell cycle to allow for DNA repair. If the damage is irreparable, the cell is directed towards apoptosis.[22][23]
Potential Applications in Drug Development and Research
The ability of 3-[(2-Bromopropanoyl)amino]benzamide to induce S-phase arrest positions it as a promising lead compound for the development of novel anticancer agents.[24] Its potential applications include:
-
As a standalone chemotherapeutic agent: Particularly for hematological malignancies where it has shown initial promise.[4]
-
In combination therapies: Its ability to halt the cell cycle could sensitize cancer cells to other DNA-damaging agents or radiation therapy.
-
As a chemical probe: To identify and study the function of novel proteins involved in the regulation of the S-phase.
Further structure-activity relationship (SAR) studies could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
3-[(2-Bromopropanoyl)amino]benzamide is a molecule with a compelling biological profile, characterized by its ability to induce S-phase arrest in cancer cells. This in-depth technical guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, a detailed synthesis protocol, and a plausible mechanism of action. While further experimental validation of its properties and a more detailed elucidation of its molecular targets are required, this compound represents a valuable scaffold for the development of next-generation anticancer therapeutics. The information presented herein serves as a foundational resource to guide future research and development efforts in this promising area of medicinal chemistry.
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